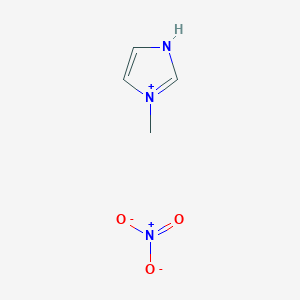
Methyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate, commonly referred to as MCNPFPA, is a chemical compound with a molecular weight of 311.19 g/mol. It is a colorless, odorless, and water-soluble liquid. MCNPFPA is an important intermediate for the synthesis of a variety of organic compounds, and it has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
MCNPFPA has been used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, in the study of enzyme inhibition, and in the study of cell membrane permeability. It has also been used in the synthesis of polymers and in the synthesis of metal-organic frameworks.
Wirkmechanismus
MCNPFPA acts as a substrate for enzymes, and it is believed to inhibit the activity of certain enzymes. The exact mechanism of action is not known, but it is thought to involve the binding of the compound to the active site of the enzyme, which prevents the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
MCNPFPA has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to inhibit the activity of enzymes involved in the synthesis of neurotransmitters. In addition, MCNPFPA has been shown to have an effect on the cell membrane permeability of certain cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using MCNPFPA in laboratory experiments is that it is a relatively inexpensive and easy to obtain chemical. It is also highly water-soluble and has a low toxicity. However, it is important to note that MCNPFPA can be toxic if ingested, and it should be handled with care. In addition, it is important to note that the effects of MCNPFPA on enzymes and cell membrane permeability may vary depending on the concentration of the compound, and it is important to use the correct concentration for the desired effect.
Zukünftige Richtungen
There are a number of potential future directions for the use of MCNPFPA in scientific research. It could be used to study the effects of enzyme inhibition on metabolic pathways and to develop new therapeutic strategies for diseases. It could also be used to study the effects of cell membrane permeability on cell signaling and to develop new therapies for cancer. In addition, MCNPFPA could be used to study the effects of metal-organic frameworks on the properties of materials and to develop new materials for use in a variety of applications. Finally, MCNPFPA could be used to study the effects of polymers on the properties of materials and to develop new materials for use in a variety of applications.
Synthesemethoden
MCNPFPA can be synthesized from the reaction of methyl chloroacetate with 2-nitro-4-(pentafluorosulfanyl)phenol. The reaction is carried out in a polar solvent, such as dimethyl sulfoxide (DMSO), at room temperature. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is isolated by filtration.
Eigenschaften
IUPAC Name |
methyl 2-chloro-2-[2-nitro-4-(pentafluoro-λ6-sulfanyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF5NO4S/c1-20-9(17)8(10)6-3-2-5(4-7(6)16(18)19)21(11,12,13,14)15/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBUEWHDZUTNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)S(F)(F)(F)(F)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF5NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416151.png)
![4-Bromo-2-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416155.png)
amine hydrochloride](/img/structure/B6416161.png)
amine hydrochloride](/img/structure/B6416162.png)
![2-Ethoxy-6-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416172.png)


![(11aR)-10,11,12,13-Tetrahydro-5-OH-3,7-di-2-naphthalenyl-5-oxide-diindeno[7,1-de:1',7'-fg] [1,3,2]dioxaphosphocin 98%, 99% ee](/img/structure/B6416193.png)
![2-(4-Bromophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B6416202.png)


![Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate](/img/structure/B6416231.png)

